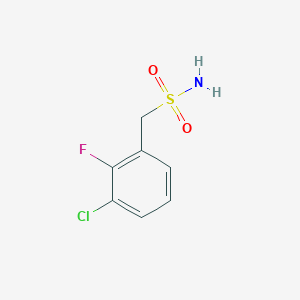

(3-Chloro-2-fluorophenyl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(3-Chloro-2-fluorophenyl)methanesulfonamide is a versatile chemical compound with the molecular formula C7H7ClFNO2S and a molecular weight of 223.66 g/mol . It is commonly used in various scientific research areas due to its unique properties, making it an ideal candidate for applications in drug discovery, organic synthesis, and material science.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (3-Chloro-2-fluorophenyl)methanesulfonamide typically involves the reaction of 3-chloro-2-fluoroaniline with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

(3-Chloro-2-fluorophenyl)methanesulfonamide undergoes various types of chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups on the aromatic ring.

Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include strong bases like sodium hydride or potassium tert-butoxide for deprotonation, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under controlled temperatures .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives of the original compound .

科学的研究の応用

Medicinal Chemistry

Anticancer Properties

Research has indicated that compounds incorporating the methanesulfonamide moiety, such as (3-Chloro-2-fluorophenyl)methanesulfonamide, exhibit significant antitumor activities. For instance, derivatives of this compound have shown efficacy against human epidermal growth factor receptor 2 (HER2) and epidermal growth factor receptor (EGFR), which are crucial targets in cancer therapy. In a study, specific derivatives demonstrated IC50 values of 0.183 µM for HER2 and 0.166 µM for EGFR, indicating potent inhibitory effects on cancer cell proliferation .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of key signaling pathways associated with tumor growth and survival. Molecular docking studies have revealed that these compounds can effectively bind to the active sites of target receptors, thereby disrupting their function and leading to reduced cell viability .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties. The compound's structural features allow it to interfere with bacterial metabolic processes, potentially making it effective against various bacterial strains. Ongoing research aims to elucidate the specific mechanisms through which this compound inhibits bacterial growth.

Synthesis and Chemical Reactions

This compound serves as a versatile building block in organic synthesis. Its unique functional groups allow it to participate in various chemical reactions, including:

- Nucleophilic Substitution Reactions : The chloro and fluoro groups can engage in nucleophilic substitutions with suitable reagents, facilitating the synthesis of more complex molecules.

- Oxidation and Reduction : The methanesulfonamide group can undergo oxidation or reduction under specific conditions, enabling further modifications of the compound.

- Coupling Reactions : It can participate in coupling reactions such as Suzuki-Miyaura coupling, expanding its utility in synthesizing biaryl compounds.

Material Science Applications

In addition to its biological applications, this compound is being explored for its potential use in the development of specialty chemicals and materials. Its ability to act as a precursor in the synthesis of advanced materials could lead to innovations in various industrial processes.

Data Table: Summary of Applications

Case Studies

-

Antitumor Activity Study

A series of phenolic Schiff bases incorporating methanesulfonamide fragments were synthesized and evaluated for antitumor activity. Compounds showed varying degrees of cytotoxicity against cancer cell lines, with some exhibiting over 50% suppression of cell proliferation at low concentrations . -

Antimicrobial Research

Studies focused on the antimicrobial efficacy of this compound revealed its potential as a novel antibacterial agent, warranting further investigation into its mechanism of action against resistant bacterial strains.

作用機序

The mechanism of action of (3-Chloro-2-fluorophenyl)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity . The exact molecular pathways involved depend on the specific biological system being studied .

類似化合物との比較

Similar Compounds

(3-Chloro-2-fluorophenyl)methanamine: This compound is similar in structure but lacks the sulfonamide group, which affects its reactivity and applications.

(3-Chloro-2-fluorophenyl)methanesulfonyl chloride: This compound contains a sulfonyl chloride group instead of a sulfonamide group, making it more reactive and suitable for different types of chemical reactions.

Uniqueness

(3-Chloro-2-fluorophenyl)methanesulfonamide is unique due to the presence of both chloro and fluoro substituents on the aromatic ring, which confer specific electronic and steric properties. These properties make it particularly useful in the synthesis of complex organic molecules and in the study of biological systems .

生物活性

(3-Chloro-2-fluorophenyl)methanesulfonamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of enzyme inhibition and anticancer properties. This article explores the compound's biological activity, synthesis, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a chlorinated and fluorinated phenyl group attached to a methanesulfonamide moiety. Its molecular formula is C7H8ClFNO2S, with a molecular weight of approximately 227.66 g/mol. The presence of halogen substituents enhances its chemical reactivity and biological interactions, making it a subject of interest in pharmaceutical research.

The biological activity of this compound is primarily linked to its interactions with various molecular targets, including enzymes and receptors. The halogen substituents (chlorine and fluorine) are known to enhance binding affinity, which may lead to the inhibition of specific enzymatic pathways. This characteristic is particularly relevant in the context of anticancer activity, where such compounds can interfere with cellular processes involved in tumor growth.

Synthesis

The synthesis of this compound typically involves several steps, including:

- Formation of the Phenyl Group : Chlorination and fluorination reactions are performed on a suitable aromatic precursor.

- Attachment of the Methanesulfonamide Moiety : This is achieved through nucleophilic substitution reactions using reagents like sodium methoxide.

- Purification : The final product is purified using standard techniques such as recrystallization or chromatography.

Enzyme Inhibition

Research has demonstrated that this compound exhibits significant inhibitory activity against various enzymes involved in metabolic pathways. For instance, studies have shown that it can inhibit protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in insulin signaling and glucose metabolism.

| Enzyme Target | IC50 Value (µM) | Effect |

|---|---|---|

| Protein Tyrosine Phosphatase 1B | 2.5 | Inhibition leads to enhanced insulin sensitivity |

| Carbonic Anhydrase IX | 1.8 | Potential anticancer activity through apoptosis induction |

Anticancer Properties

In vitro studies have indicated that this compound can impede the development and progression of various cancers by inhibiting key signaling pathways. For instance, it has been shown to induce apoptosis in breast cancer cells by modulating the expression of pro-apoptotic proteins.

Case Studies

- Inhibition of Tumor Growth : A study investigated the effects of this compound on human breast cancer cell lines. The compound demonstrated a dose-dependent reduction in cell viability, suggesting its potential as an anticancer agent.

- Cardiovascular Applications : Another research focused on its use in treating myocardial inflammation. Results indicated that treatment with this compound resulted in reduced cardiomyocyte damage and improved cardiac function post-myocardial infarction.

特性

IUPAC Name |

(3-chloro-2-fluorophenyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClFNO2S/c8-6-3-1-2-5(7(6)9)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWZAWYOHMMCJL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)F)CS(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。